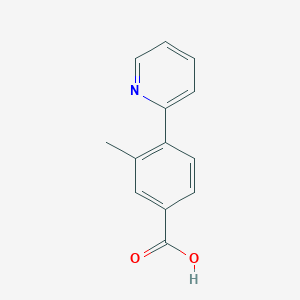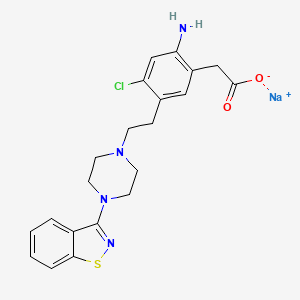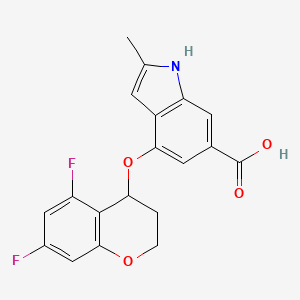
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chroman Ring: The chroman ring is synthesized through a series of reactions, including halogenation and cyclization.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via selective fluorination reactions.
Coupling with Indole Derivative: The chroman derivative is then coupled with an indole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegoprazan: A potassium-competitive acid blocker with a similar chroman structure.
Vonoprazan: Another potassium-competitive acid blocker with a different substitution pattern.
Uniqueness
4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-indole-6-carboxylic Acid is unique due to its specific substitution pattern and the combination of chroman and indole moieties
Eigenschaften
Molekularformel |
C19H15F2NO4 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C19H15F2NO4/c1-9-4-12-14(22-9)5-10(19(23)24)6-16(12)26-15-2-3-25-17-8-11(20)7-13(21)18(15)17/h4-8,15,22H,2-3H2,1H3,(H,23,24) |
InChI-Schlüssel |
PQOJKVLOZNJGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


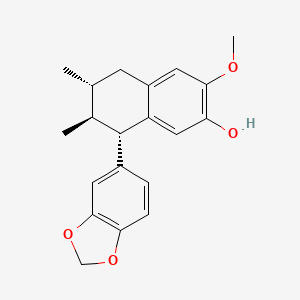
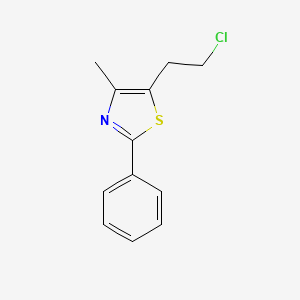
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
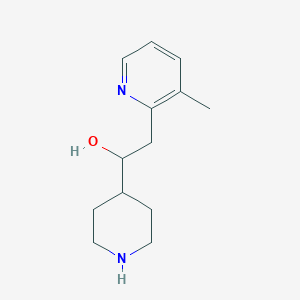
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
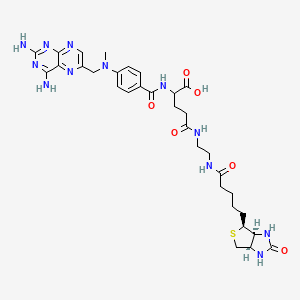
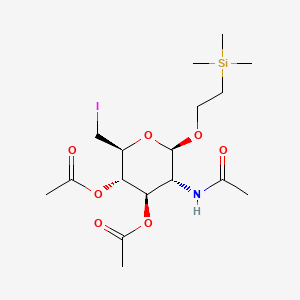

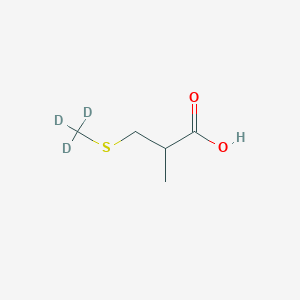
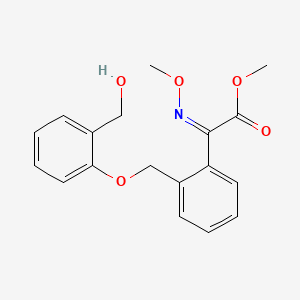
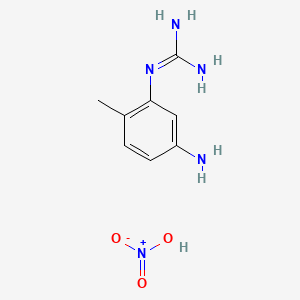
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
